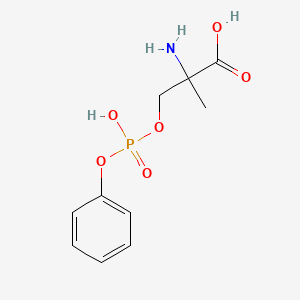

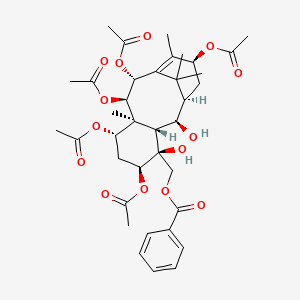

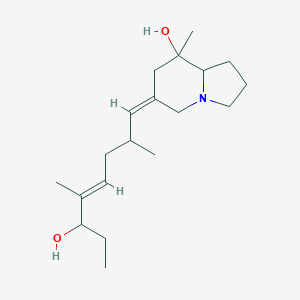

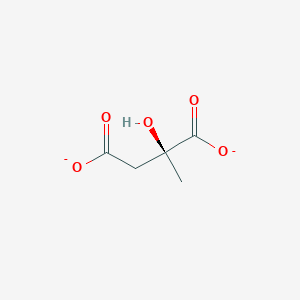

![molecular formula C44H50N4O2+2 B1238875 2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)

2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a semi-synthetic derivative of C-toxiferine I, a bis-quaternary alkaloid obtained from the plant Strychnos toxifera . Alcuronium chloride is known for its ability to block neuromuscular transmission, making it useful in medical procedures requiring muscle relaxation.

Preparation Methods

Alcuronium chloride is synthesized from C-toxiferine I by replacing both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine . This modification enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound . The synthetic route involves the following steps:

- Extraction of C-toxiferine I from Strychnos toxifera.

- Replacement of N-methyl groups with N-allyl moieties under controlled reaction conditions.

- Purification and crystallization of the final product, alcuronium chloride.

Chemical Reactions Analysis

Alcuronium chloride undergoes various chemical reactions, including:

Oxidation: Alcuronium can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the structure of alcuronium, potentially altering its pharmacological properties.

Substitution: Alcuronium can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity and stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alcuronium chloride has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving neuromuscular blocking agents and their interactions with other chemicals.

Biology: Alcuronium is used to study the effects of neuromuscular blocking agents on muscle contraction and neurotransmission.

Medicine: It is employed as an anesthesia adjuvant to produce muscle relaxation during surgical procedures.

Industry: Alcuronium is used in the development of new neuromuscular blocking agents and related pharmaceuticals.

Mechanism of Action

Alcuronium chloride acts as a competitive neuromuscular blocker by binding to nicotinic acetylcholine receptors at the neuromuscular junction . This prevents acetylcholine from binding to its receptors, inhibiting the transmission of nerve impulses to the muscles and resulting in muscle relaxation . The pharmacological action of alcuronium is readily reversed by neostigmine, an acetylcholinesterase inhibitor .

Comparison with Similar Compounds

Alcuronium chloride is similar to other neuromuscular blocking agents, such as tubocurarine, pancuronium, and atracurium . it has unique properties that distinguish it from these compounds:

Tubocurarine: Alcuronium is approximately 1.5 times as potent as tubocurarine and has a more rapid onset of action.

Pancuronium: Unlike pancuronium, alcuronium does not exhibit synergistic effects when combined with other neuromuscular blocking agents.

Atracurium: Alcuronium has a different chemical structure and duration of action compared to atracurium, making it suitable for specific clinical applications.

Similar compounds include:

- Tubocurarine

- Pancuronium

- Atracurium

- Mivacurium

- Doxacurium

- Cisatracurium

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical uses.

Properties

Molecular Formula |

C44H50N4O2+2 |

|---|---|

Molecular Weight |

666.9 g/mol |

IUPAC Name |

2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |

InChI |

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13?,30-14?,33-25-,34-26-/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |

InChI Key |

MUQUYTSLDVKIOF-NCQXAQDZSA-N |

SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

Isomeric SMILES |

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9C(=CCO)C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)C(=CCO)C1)CC2 |

Canonical SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

Synonyms |

Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.